molecular formula C18H25ClN2O5S B1402831 6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate CAS No. 1365962-57-7

6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Cat. No.: B1402831
CAS No.: 1365962-57-7
M. Wt: 416.9 g/mol
InChI Key: IYQCOIYSIKDVAW-UHFFFAOYSA-N
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Description

The molecule features:

  • A tert-butyl ester at position 6 and an ethyl ester at position 3, which enhance lipophilicity and stability .
  • A partially hydrogenated pyridine ring (4,7-dihydro), which may influence conformational flexibility and intermolecular interactions .

The chloropropanoyl group is likely introduced via acylation of the primary amine, analogous to methods described for related compounds .

Properties

IUPAC Name

6-O-tert-butyl 3-O-ethyl 2-(2-chloropropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O5S/c1-6-25-16(23)13-11-7-8-21(17(24)26-18(3,4)5)9-12(11)27-15(13)20-14(22)10(2)19/h10H,6-9H2,1-5H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQCOIYSIKDVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC(C)(C)C)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O4SC_{15}H_{22}N_{2}O_{4}S with a molecular weight of approximately 326.41 g/mol. It features a thieno-pyridine core structure that is significant for its biological activity.

PropertyValue
Molecular FormulaC15H22N2O4S
Molecular Weight326.41 g/mol
CAS Number1365962-57-7
Purity≥95%

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.
  • Modulation of ABC Transporters : Research indicates that compounds similar to this one modulate ATP-binding cassette (ABC) transporters, which play a crucial role in drug absorption and resistance mechanisms in cancer cells .
  • Antimicrobial Activity : Some derivatives of thieno-pyridine structures have shown antimicrobial properties. The presence of the chloropropanoyl group may enhance this activity by affecting cell membrane integrity or metabolic functions in microorganisms.

Ames Test

The compound has been subjected to the Ames test, which evaluates mutagenic potential. Results indicate a strong positive response (Class A), suggesting that it may induce mutations under certain conditions .

Case Studies

  • Cancer Research : In vitro studies have demonstrated that derivatives of thieno-pyridine compounds exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Metabolic Disorders : A study focusing on the modulation of metabolic enzymes found that similar thieno-pyridine derivatives can influence glucose metabolism and lipid profiles in diabetic models, indicating potential therapeutic applications in diabetes management.

Toxicology and Safety Profile

While the compound shows promising biological activities, its safety profile must be considered. Toxicological assessments are necessary to evaluate any adverse effects or cytotoxicity associated with its use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 2-[(2-chloropropanoyl)amino] group in the target compound introduces a reactive acyl chloride moiety, enabling nucleophilic substitution or cross-coupling reactions absent in the parent amino derivative . Schiff base analogues (e.g., 2a) exhibit extended π-conjugation, which stabilizes the imine bond and influences UV-Vis absorption properties .

Ethyl vs. methyl esters: Ethyl esters (target and parent) may offer a balance between solubility and metabolic stability compared to methyl derivatives .

Crystallographic Insights: X-ray analysis of Schiff base derivative 2a reveals a planar thienopyridine ring system and hydrogen-bonding interactions involving the hydroxyl and methoxy groups, which stabilize the crystal lattice . Similar analyses for the target compound could elucidate the conformational impact of the chloropropanoyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

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